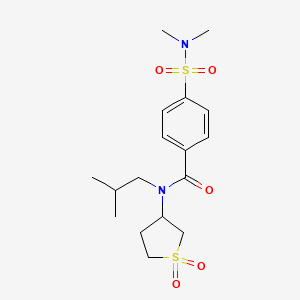
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide is a useful research compound. Its molecular formula is C17H26N2O5S2 and its molecular weight is 402.52. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Mesomorphic Properties
A study explored supramolecular liquid crystals containing a 4-aryl-1H-pyrazole unit, which exhibits luminescence and self-assembles to form columnar mesophases. The molecular structures involve a polyalkoxybenzamide group, suggesting potential applications in developing materials with unique optical and structural properties (Moyano et al., 2013).
Mitosis Inhibition in Plant Cells
A benzamide series, including N-(1,1-dimethylpropynyl) benzamide, demonstrated potent and selective inhibition of mitosis in plant cells, indicating its potential for studying cell division processes in plants (Merlin et al., 1987).
Chemical Synthesis and Reactivity
The reactivity of various benzamide derivatives in chemical synthesis has been a focus of study. For example, the synthesis of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals from N,N-dimethylbenzamide highlights the utility of these compounds in organic synthesis (Hanessian & Moralioglu, 1972).
Electroluminescent Materials
Research into electroluminescent materials involves the synthesis of novel compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline. These materials exhibit properties like reversible oxidation and reduction, and fluorescence emission, which are essential for developing new electroluminescent devices (Doi et al., 2003).
Antimicrobial Activity
The synthesis and evaluation of benzamide derivatives for antimicrobial activity represent another area of research. Specific benzene sulfonamide derivatives have shown significant activity against a range of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Fluorescence Enhancement Studies
Studies on fluorescence enhancement, such as the investigation of the effects of N-phenyl substitutions on trans-4-aminostilbene, contribute to the understanding of molecular interactions and photophysical properties, which are crucial in the development of advanced optical materials (Yang et al., 2002).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-13(2)11-19(15-9-10-25(21,22)12-15)17(20)14-5-7-16(8-6-14)26(23,24)18(3)4/h5-8,13,15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHVPPCUITHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

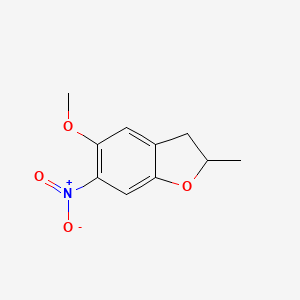
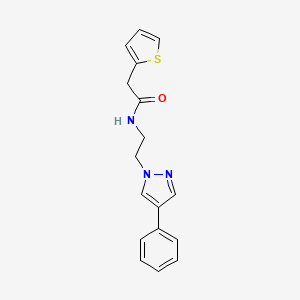


![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)
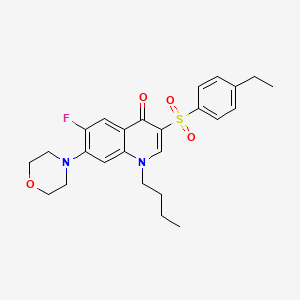
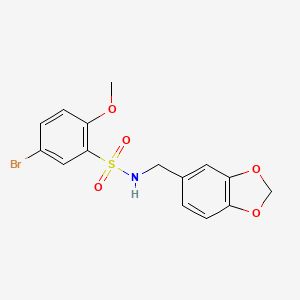
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)
![Methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2995413.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2995416.png)
![(E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2995417.png)
![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)
![2-{4-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide](/img/structure/B2995420.png)